molecular formula C5H8N2O2S B8380596 2-Methylthio-3-nitro4,5-dihydropyrrole

2-Methylthio-3-nitro4,5-dihydropyrrole

Cat. No. B8380596
M. Wt: 160.20 g/mol
InChI Key: JQZNJWLOUDDZBP-UHFFFAOYSA-N
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Patent
US04525477

Procedure details

(ii) A solution of 1-nitro-2-methylthio-2-(2-bromoethylamino) ethylene (3g, 0.012 mol) and solium hydride (50% in oil, 0.62 g, 0.013 mol) in dry tetrahydrofuran (100 mol) was refluxed for 7 hours. The reaction mixture was cooled, and the solvent was removed in vacuo. The residue was extracted with boiling ethyl acetate (2×50 ml), and the extracts were decolourized with charcoal. Concentration of the extracts in vacuo, followed by cooling, resulted in the crystallisation of 2-methylthio-3-nitro-4,5-dihydropyrrole (0.5 g, 26%).
Name
1-nitro-2-methylthio-2-(2-bromoethylamino) ethylene
Quantity
0.012 mol
Type
reactant
Reaction Step One
[Compound]
Name
solium hydride
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
100 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[C:5]([S:10][CH3:11])[NH:6][CH2:7][CH2:8]Br)([O-:3])=[O:2].O1CCCC1>>[CH3:11][S:10][C:5]1[NH:6][CH2:7][CH2:8][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
1-nitro-2-methylthio-2-(2-bromoethylamino) ethylene
Quantity
0.012 mol
Type
reactant
Smiles
[N+](=O)([O-])C=C(NCCBr)SC
Name
solium hydride
Quantity
0.62 g
Type
reactant
Smiles
Name
Quantity
100 mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with boiling ethyl acetate (2×50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
CSC=1NCCC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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